molecular formula C8H7FO3 B149410 Methyl 4-fluoro-2-hydroxybenzoate CAS No. 392-04-1

Methyl 4-fluoro-2-hydroxybenzoate

Cat. No.: B149410
CAS No.: 392-04-1
M. Wt: 170.14 g/mol
InChI Key: WPWUDDDJTIZBGL-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Quantum Mechanical Methods

Methyl 4-hydroxybenzoate, a compound closely related to Methyl 4-fluoro-2-hydroxybenzoate, has been studied for its anti-microbial properties and is commonly used in cosmetics, personal care products, and as a food preservative. A comprehensive study investigated its crystal structure, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Furthermore, computational calculations were performed to correlate the experimental findings with quantum mechanical methods, offering insights into the pharmaceutical activities of the molecule (Sharfalddin et al., 2020).

Fluorogenic Chemosensor for Metal Detection

A fluorogenic chemosensor, synthesized from a compound structurally similar to this compound, was found to be highly selective and sensitive towards Al3+ ions. This sensor offers potential applications in detecting aluminum ions at parts per billion levels, demonstrating a significant sensitivity. Additionally, its application in bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines was explored, marking its relevance in biological imaging (Ye et al., 2014).

Photochemical Degradation Studies

In studies focusing on parabens, compounds related to this compound, the photochemical degradation of hazardous water contaminants was examined. The research detailed the effectiveness of various systems in degrading individual pollutants and provided a comprehensive analysis of kinetic constants, by-products, and cost-efficiency. This research offers valuable insights into the environmental impact and degradation pathways of related compounds (Gmurek et al., 2015).

Liquid Crystal Synthesis

This compound's analogs have been utilized in the synthesis of liquid crystals. The study focused on bent-shaped liquid crystals based on 3-hydroxybenzoic acid and analyzed how the mesomorphic properties were influenced by lateral substitution and the length of terminal alkyl chains. The materials exhibited various mesomorphic phases, indicating potential applications in display technologies and materials science (Kohout et al., 2015).

PET Cancer Imaging Agents

Fluorinated 2-arylbenzothiazoles, closely related to this compound, have shown promising results as potential antitumor drugs. Their derivatives were investigated as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers, highlighting the role of similar compounds in medical diagnostics and therapeutic applications (Wang et al., 2006).

Mechanism of Action

Mode of Action

It is suggested that it may have the ability to inhibit cytosolic phospholipase A2α , but the exact interaction with its targets and the resulting changes are not clearly understood. More detailed studies are required to elucidate the precise mode of action of this compound.

Biochemical Pathways

It is suggested that it may be involved in the inhibition of cytosolic phospholipase A2α , which plays a crucial role in the metabolism of phospholipids in cellular membranes.

Result of Action

It is suggested that it may inhibit cytosolic phospholipase A2α , which could potentially affect phospholipid metabolism and cellular membrane composition.

Safety and Hazards

“Methyl 4-fluoro-2-hydroxybenzoate” is harmful to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate the soil . Personal protective equipment/face protection should be worn when handling this compound . It should be ensured that there is adequate ventilation, and contact with skin, eyes, or clothing should be avoided .

Properties

IUPAC Name

methyl 4-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWUDDDJTIZBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379544
Record name methyl 4-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-04-1
Record name Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Fluorosalicylic acid (10.0 g, 64 mmol) was dissolved in methanol (300 ml), and concentrated sulfuric acid (6.3 g, 64 mmol) was added thereto. The reaction mixture was refluxed for 48 hrs. The solvent was evaporated, and the residue was neutralized with 2 N aqueous sodium hydroxide solution. Ethyl acetate was added to the mixture. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give methyl 4-fluorosalicylate (10.0 g, 92%) as white crystals. Methyl 4-fluorosalicylate (10.0 g, 58 mmol) and N,N-dimethylthiocarbamoyl chloride (9.6 g, 77 mmol) were dissolved in DMF (100 ml), and 1,4-diazabicyclo[2.2.2]octane (8.5 g, 75 mmol) was added thereto. The reaction mixture was stirred at room temperature for 7 hrs. The reaction mixture was combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated. The residue was subjected to a silica gel column chromatography. The fractions eluted with ethyl acetate-hexane (1:5, v/v) were collected, concentrated and recrystallized from ethyl acetate-hexane to give the titled compound (12.1 g, 80%) as white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-fluoro-2-hydroxybenzoic acid (9.8 g, 62.3 mmol) in benzene (100 mL) and MeOH (20 mL) was cooled in an ice bath and a 2 M hexane solution of trimethylsilyldiazomethane (50 mL) was added dropwise. The reaction was stirred overnight at ambient temperature, diluted with benzene (348 mL) and MeOH (39 mL), and treated with more of the trimethylsilyldiazomethane solution (15 mL). The mixture was concentrated in vacuo to dryness to give 10.4 g of an oil which crystallized.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
348 mL
Type
solvent
Reaction Step Four
Name
Quantity
39 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods III

Procedure details

1.1 50 ml of DMF are added under argon to 6.0 g of 4-fluoro-2-hydroxybenzoic acid and 4.52 g of potassium hydrogencarbonate, and the mixture is stirred for 10 minutes. 3.05 ml of iodomethane are added dropwise, and the mixture is stirred at 40° for 3 hours. The mixture is poured into 150 ml of water and subjected to conventional work-up, giving 6.48 g of methyl 4-fluoro-2-hydroxybenzoate (“1a”).
[Compound]
Name
1.1
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-fluoro-2-hydroxybenzoate
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Reactant of Route 6
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